molecular formula C19H22Cl2N4O B1249108 5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine CAS No. 145544-79-2

5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine

Cat. No. B1249108
CAS RN: 145544-79-2
M. Wt: 393.3 g/mol
InChI Key: CJLJXCDVYJKDTR-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine, also known as 5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine, is a useful research compound. Its molecular formula is C19H22Cl2N4O and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

One of the notable applications of compounds related to 5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine is in the field of antiviral research, particularly against HIV. A study by Chimirri et al. (1994) details the synthesis of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines, including compounds like 1-(2',6'-dichlorophenyl) which showed reproducible in vitro anti-HIV activity (Chimirri et al., 1994).

Antimicrobial Properties

Another research area is the investigation of the antimicrobial properties of similar compounds. For instance, Bhuva et al. (2009) synthesized derivatives of 2-(4-chlorophenyl)-6-methyl-3-(3-aryl-1-acetyl/phenyl-4,5-dihydropyrazol-5-yl)-imidazo[1,2-a]pyridines, which demonstrated moderate activity against Gram-positive, Gram-negative bacteria, and fungi (Bhuva et al., 2009).

ADA Inhibitory Activity

The ADA (adenosine deaminase) inhibitory activity of derivatives of imidazo[4,5-c]pyridines has also been explored. Cristalli et al. (1994) described the synthesis and structure elucidation of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, highlighting their ADA inhibitory activity (Cristalli et al., 1994).

Corrosion Inhibition

The potential application in corrosion inhibition is another area of research. A study by Saady et al. (2021) evaluated imidazo[4,5-b]pyridine derivatives as inhibitors against mild steel corrosion in acidic environments, showing high inhibition performance (Saady et al., 2021).

Synthesis of Pharmacological Agents

The compound's framework is also important in synthesizing pharmacological agents. A study by Swanson et al. (2016) elaborated on the synthesis of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, crucial in addressing P2X7 affinity and liver microsomal stability issues (Swanson et al., 2016).

Synthesis of VEGFR-2 Kinase Inhibitors

Another critical application is in the development of VEGFR-2 kinase inhibitors. Han et al. (2012) identified a new class of VEGFR-2 kinase inhibitors using 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones (Han et al., 2012).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(pyrrolidin-1-ylmethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4O/c20-14-4-3-13(9-15(14)21)10-18(26)25-8-5-16-19(23-12-22-16)17(25)11-24-6-1-2-7-24/h3-4,9,12,17H,1-2,5-8,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLJXCDVYJKDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2C3=C(CCN2C(=O)CC4=CC(=C(C=C4)Cl)Cl)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932635
Record name 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine

CAS RN

145544-79-2
Record name Brl 52974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145544792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenyl)-1-{4-[(pyrrolidin-1-yl)methyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared as Example No. 12, from 900 mg (4.37 mmoles) of 4-(pyrrolidin-1-yl)methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine, 950 mg (6.88 mmoles) of anhydrous potassium carbonate and 1.30 g (5.80 mmoles) of 3,4-dichlorophenylacetyl chloride in 35 ml of dry chloroform.
Name
4-(pyrrolidin-1-yl)methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Quantity
900 mg
Type
reactant
Reaction Step One
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950 mg
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reactant
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Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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c1nc2c([nH]1)CCNC2CN1CCCC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine
Reactant of Route 2
Reactant of Route 2
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine
Reactant of Route 3
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine
Reactant of Route 4
Reactant of Route 4
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine
Reactant of Route 5
Reactant of Route 5
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine
Reactant of Route 6
Reactant of Route 6
5-((3,4-Dichlorophenyl)acetyl)-4-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine

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